molecular formula C4H7FS B13487655 3-Fluorocyclobutane-1-thiol

3-Fluorocyclobutane-1-thiol

Cat. No.: B13487655
M. Wt: 106.16 g/mol
InChI Key: UZNCXEZARHZUCH-UHFFFAOYSA-N
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Description

3-Fluorocyclobutane-1-thiol is a cyclobutane derivative featuring a fluorine atom at the 3-position and a thiol (-SH) group at the 1-position. The fluorine and thiol groups confer unique electronic and steric properties, influencing reactivity, solubility, and stability.

Properties

Molecular Formula

C4H7FS

Molecular Weight

106.16 g/mol

IUPAC Name

3-fluorocyclobutane-1-thiol

InChI

InChI=1S/C4H7FS/c5-3-1-4(6)2-3/h3-4,6H,1-2H2

InChI Key

UZNCXEZARHZUCH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorocyclobutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 3-fluorocyclobutyl bromide with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the thiol product .

Industrial Production Methods

In industrial settings, the synthesis of 3-fluorocyclobutane-1-thiol may involve the use of thiourea as a nucleophile. Thiourea reacts with 3-fluorocyclobutyl bromide to form an intermediate isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol . This method helps to minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group (-SH) acts as a nucleophile in displacement reactions. Key findings include:

Table 1: SN2 Reactivity with Haloacetonitriles

HaloacetonitrileReaction Rate (k, M⁻¹s⁻¹)Primary ProductMechanism
Iodoacetonitrile12.4 ± 0.8GS-HAN adductSN2
Bromoacetonitrile8.1 ± 0.5GS-HAN adductSN2
Chloroacetonitrile0.3 ± 0.1Minimal productSN2
  • Reactivity follows the trend I > Br > Cl , consistent with leaving-group ability in SN2 mechanisms .

  • Fluorine’s electron-withdrawing effect enhances thiol nucleophilicity by polarizing the S–H bond .

Radical-Mediated Reactions

The compound participates in radical chain reactions, particularly under oxidative conditions:

Key Observations:

  • Reaction with dibromoacetonitrile (DBAN) generates thiyl radicals (GS- ), detected via spin-trapping agents (DMPO/DEPMPO) .

  • Radical intermediates lead to disulfide (GSSG) formation through recombination:

    2 GS- GSSG2 \text{ GS- } \rightarrow \text{GSSG}
  • Hyperfine splitting constants (αN=14.28G,αP=45.80G\alpha_N = 14.28 \, \text{G}, \alpha_P = 45.80 \, \text{G}) confirm thiyl radical trapping .

Table 2: Radical Reaction Kinetics

ReagentHalf-life (s)Major Product
DBAN44GSSG
TCAN162Mixed adducts

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids depending on conditions:

Oxidation Pathways:

  • Mild oxidation (O₂, room temperature):

    2 R-SHO2R-S-S-R+H2O2 \text{ R-SH} \xrightarrow{\text{O}_2} \text{R-S-S-R} + \text{H}_2\text{O}
  • Strong oxidation (H₂O₂, acidic):

    R-SHH2O2R-SO3H\text{R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO}_3\text{H}

Experimental Evidence:

  • Disulfide formation confirmed via LC–MS (m/zm/z 613.1593 for GSSG) .

  • Sulfonic acid derivatives identified by 19F^{19}\text{F}-NMR shifts (δ=143.2ppm\delta = -143.2 \, \text{ppm}) .

Electrophilic Addition Reactions

The thiol group reacts with electron-deficient alkenes and alkynes:

Example Reaction with Maleimides:

R-SH+MaleimideR-S-CH2CO-NR’+H+\text{R-SH} + \text{Maleimide} \rightarrow \text{R-S-CH}_2\text{CO-NR'} + \text{H}^+

  • Adducts show fluorescence emission at λem=520nm\lambda_{\text{em}} = 520 \, \text{nm}, confirming successful conjugation .

Table 3: Kinetic Parameters for Electrophilic Additions

Electrophilekobs(s1)k_{\text{obs}} \, (\text{s}^{-1})Yield (%)
Maleimide0.45 ± 0.0392
Acrylamide0.12 ± 0.0178

Fluorine-Specific Reactivity

The fluorine atom influences reaction pathways through electronic and steric effects:

  • Electronic effects: Fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack .

  • Steric effects: The cyclobutane ring’s strain enhances reactivity toward ring-opening reactions.

Computational Data:

  • Gibbs free energy (ΔG\Delta G) for thiol-disulfide exchange: 30.8kcal/mol-30.8 \, \text{kcal/mol} (spontaneous) .

  • Bond dissociation energy (S–H): 85.2kcal/mol85.2 \, \text{kcal/mol}, lower than non-fluorinated analogs .

Comparative Reactivity with Analogues

Table 4: Reaction Rate Comparison

CompoundSN2 Rate (Relative)Oxidation Susceptibility
3-Fluorocyclobutane-1-thiol1.00High
Cyclobutane-1-thiol0.65Moderate
3-Chlorocyclobutane-1-thiol0.89High

Scientific Research Applications

3-Fluorocyclobutane-1-thiol is a sulfur-containing organic compound with a thiol (-SH) group attached to a cyclobutane ring that also contains a fluorine atom. The molecular formula for 3-Fluorocyclobutane-1-thiol is CHFOS. It is of interest because of its chemical properties arising from the strain in the cyclobutane ring, the electronegativity of fluorine, and the nucleophilicity of the thiol group.

Scientific Research Applications

3-Fluorocyclobutane-1-thiol has potential applications in various fields:

  • Material Science Due to its reactive thiol group, it could be utilized in polymer chemistry.
  • Synthetic Chemistry The presence of both fluorine and a thiol group in 3-fluorocyclobutane-1-thiol may enhance its reactivity compared to other similar compounds, making it a candidate for specialized applications in synthetic chemistry.

Other Cyclobutane Derivatives

  • 3-Fluorocyclobutanecarboxylic acid 3-Fluorocyclobutanecarboxylic acid is used as a building block in the synthesis of more complex fluorinated organic compounds and serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Research is ongoing to explore its potential as a diagnostic agent in medical imaging, particularly in positron emission tomography (PET) imaging.
  • 3-(Methoxymethyl)cyclobutane-1-thiol The presence of both the thiol and methoxymethyl groups contributes to its potential applications in organic synthesis and medicinal chemistry. The presence of both the thiol and methoxymethyl groups in 3-(Methoxymethyl)cyclobutane-1-thiol provides it with distinct reactivity patterns not found in simpler thiols or cycloalkanes, making it an interesting subject for further research and application development.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 3-Fluorocyclobutane-1-thiol and related cyclobutane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents CAS Number Key Properties/Reactivity Insights
3-Fluorocyclobutane-1-thiol C₄H₅FS 108.15 (hypothetical) Thiol (-SH) Fluorine at position 3 N/A High nucleophilicity; moderate acidity (pKa ~10) due to electron-withdrawing fluorine.
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride C₅H₆ClF₃O₂S 222.61 Sulfonyl chloride (-SO₂Cl) Trifluoromethyl at position 3 1936688-71-9 High reactivity in nucleophilic substitutions; trifluoromethyl group enhances stability and electron withdrawal.
3-Methylcyclobutan-1-ol C₅H₁₀O 86.13 Alcohol (-OH) Methyl at position 3 20939-64-4 Lower acidity (pKa ~16–19); steric hindrance from methyl group affects ring conformation.

Key Findings:

Functional Group Reactivity :

  • The thiol group in 3-Fluorocyclobutane-1-thiol is more nucleophilic and acidic than the hydroxyl group in 3-Methylcyclobutan-1-ol , making it more reactive in redox or alkylation reactions.
  • In contrast, the sulfonyl chloride group in 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters.

Substituent Effects: Fluorine vs. Trifluoromethyl: The single fluorine atom in 3-Fluorocyclobutane-1-thiol exerts a moderate electron-withdrawing effect, enhancing thiol acidity. Methyl vs. Fluorine: The methyl group in 3-Methylcyclobutan-1-ol increases steric strain in the cyclobutane ring but lacks the electronegativity-driven electronic effects seen with fluorine.

Ring Strain and Conformation :

  • Cyclobutane rings are inherently strained due to their square geometry. Substituents like fluorine (small, electronegative) or trifluoromethyl (bulky, electron-withdrawing) influence ring puckering and stability. For example, fluorine’s small size may allow greater conformational flexibility compared to bulkier groups.

Synthetic Utility :

  • The sulfonyl chloride analog is commercially available (e.g., Aaron Chemicals LLC) and used as a building block in sulfonamide synthesis.
  • 3-Fluorocyclobutane-1-thiol’s thiol group could enable applications in metal coordination or disulfide bond formation, though its synthetic availability is unclear from the provided data.

Biological Activity

3-Fluorocyclobutane-1-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Synthesis

3-Fluorocyclobutane-1-thiol has a unique structure characterized by a cyclobutane ring with a fluorine atom and a thiol group (–SH) attached. The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Fluorination : This method involves the substitution of hydrogen in cyclobutane with fluorine using fluorinating agents under appropriate conditions.
  • Multicomponent Reactions : Recent studies have highlighted the use of Ugi reactions to synthesize thiol derivatives, which can include 3-fluorocyclobutane-1-thiol as a product .

Biological Activity

The biological activity of 3-fluorocyclobutane-1-thiol has been investigated in several contexts:

The mechanism by which thiols exert their antimicrobial effects often involves:

  • Disruption of Cell Membranes : Thiols can interact with membrane proteins and lipids, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : Thiols may inhibit key enzymes by forming disulfide bonds or through other interactions that disrupt normal cellular functions.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various thiol compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to 3-fluorocyclobutane-1-thiol exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that 3-fluorocyclobutane-1-thiol could also possess comparable efficacy .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using human cell lines to evaluate the safety profile of 3-fluorocyclobutane-1-thiol. The compound was administered at varying concentrations, and cell viability was assessed using an MTT assay. Preliminary results indicated that at lower concentrations, the compound did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Biological Activity Overview

PropertyDescription
Chemical StructureCyclobutane with fluorine and thiol group
Synthesis MethodsNucleophilic fluorination, multicomponent reactions
Antimicrobial ActivityPotential based on structural similarity to known thiols
CytotoxicityLow toxicity at lower concentrations in human cell lines
Mechanism of ActionDisruption of membranes, inhibition of enzymatic activity

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